2-Diphenylmethylpyrrolidine

Description

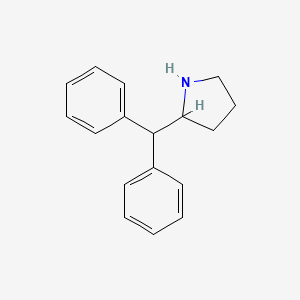

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzhydrylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOBKZZXZVFOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308207 | |

| Record name | 2-(Diphenylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-45-5, 119237-64-8 | |

| Record name | 2-(Diphenylmethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diphenylmethylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119237648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diphenylmethylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383127455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diphenylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DIPHENYLMETHYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8JZD7LRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-(Diphenylmethyl)pyrrolidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-(Diphenylmethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(Diphenylmethyl)pyrrolidine , also known as (S)-Desoxy-D2PM or (S)-2-Benzhydrylpyrrolidine, is a valuable chiral building block in synthetic and analytical chemistry. Its primary applications include its use as a chiral solvating agent for nuclear magnetic resonance (NMR) analysis to determine the enantiomeric purity of other chiral compounds.[1][2] Furthermore, it serves as a precursor in the synthesis of more complex chiral ligands and catalysts.[3] Structurally, it is closely related to psychoactive compounds like 2-DPMP, a dopamine (B1211576) transporter inhibitor, although its own physiological properties are not extensively studied.[1][2][4]

This guide provides a comprehensive overview of a common synthetic route to (S)-2-(Diphenylmethyl)pyrrolidine and details the standard methods for its characterization.

Synthesis of (S)-2-(Diphenylmethyl)pyrrolidine

The enantioselective synthesis of (S)-2-(Diphenylmethyl)pyrrolidine is crucial for its applications. A common and efficient strategy starts from the readily available chiral precursor, L-proline. The synthesis involves the protection of the amine, reaction with a Grignard reagent to introduce the diphenylmethyl group, and subsequent deprotection.

Synthetic Pathway Overview

The overall transformation from L-proline to the target compound involves a multi-step process. A representative synthetic scheme is outlined below, which forms the basis for the detailed experimental protocol.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzhydrylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-benzhydrylpyrrolidine, a chiral pyrrolidine (B122466) derivative of significant interest in medicinal chemistry and asymmetric synthesis. The document details its nomenclature, structural features, and key physicochemical characteristics. It further explores its biological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI), presenting relevant pharmacological data. Detailed experimental protocols for its synthesis, purification, and analysis are provided to support practical applications in a research and development setting.

Introduction

2-Benzhydrylpyrrolidine, also known by its synonym Desoxy-D2PM, is a stimulant drug and a valuable chiral building block.[1] Its structure features a pyrrolidine ring substituted at the 2-position with a bulky benzhydryl (diphenylmethyl) group. This substitution creates a stereocenter, leading to the existence of two enantiomers: (R)-2-benzhydrylpyrrolidine and (S)-2-benzhydrylpyrrolidine. These enantiomers, while possessing identical physical properties in a non-chiral environment, can exhibit distinct biological activities and applications. The compound and its derivatives are recognized for their role as norepinephrine-dopamine reuptake inhibitors (NDRIs) and their utility as chiral auxiliaries and organocatalysts in asymmetric synthesis.[1][2]

Nomenclature and Structure

-

IUPAC Name: 2-(diphenylmethyl)pyrrolidine

-

Common Names: 2-Benzhydrylpyrrolidine, Desoxy-D2PM

-

CAS Numbers:

-

Molecular Formula: C₁₇H₁₉N[4]

-

Molecular Weight: 237.34 g/mol [4]

The structure of 2-benzhydrylpyrrolidine is characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) with a benzhydryl group attached to the carbon atom adjacent to the nitrogen. The presence of this bulky substituent significantly influences the molecule's steric and electronic properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-benzhydrylpyrrolidine and its enantiomers is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Benzhydrylpyrrolidine

| Property | Value | Reference(s) |

| Appearance | White to off-white solid or clear colorless to pale yellow oil | [2][7] |

| Melting Point | (S)-enantiomer: 50-60 °C | [2] |

| Boiling Point | 135 °C at 0.01 mmHg | [4][7] |

| Density | 1.062 g/mL at 25 °C | [4][7] |

| Refractive Index (n²⁰/D) | 1.587 | [4][7] |

| pKa (Predicted) | 10.68 ± 0.10 | [7] |

| Flash Point | 109 °C | [1] |

| Solubility | (S)-enantiomer: Sparingly soluble in chloroform (B151607) and slightly soluble in methanol. Poorly soluble in water. Soluble in dichloromethane (B109758) and ethyl acetate (B1210297). | [2][7] |

| (S)-hydrochloride: Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (20 mg/ml). Slightly soluble in Methanol (1 mg/ml). | [6] | |

| Optical Rotation [α]²⁴/D | (S)-enantiomer: -3.0° to -6.0° (c=1 in chloroform) | [4][7] |

Biological Activity: Norepinephrine-Dopamine Reuptake Inhibition

2-Benzhydrylpyrrolidine acts as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It exerts its stimulant effects by blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

The inhibitory activity of 2-benzhydrylpyrrolidine (Desoxy-D2PM) on DAT and NET has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of 2-Benzhydrylpyrrolidine (Desoxy-D2PM)

| Transporter | IC₅₀ (µM) | Cell Line | Reference(s) |

| Dopamine Transporter (DAT) | 0.07 | HEK 293 | [8] |

| Norepinephrine Transporter (NET) | 0.14 | HEK 293 | [8] |

| Serotonin (B10506) Transporter (SERT) | >10 | HEK 293 | [8] |

The data indicates that 2-benzhydrylpyrrolidine is significantly more potent at inhibiting dopamine and norepinephrine reuptake compared to serotonin reuptake, which is characteristic of a selective NDRI.

Signaling Pathways

The mechanism of action of 2-benzhydrylpyrrolidine involves the direct blockade of DAT and NET. The following diagrams illustrate the simplified signaling pathways of dopamine and norepinephrine reuptake and the inhibitory effect of 2-benzhydrylpyrrolidine.

Chemical Reactivity

The chemical reactivity of 2-benzhydrylpyrrolidine is primarily centered around the secondary amine of the pyrrolidine ring, which acts as a nucleophile.

N-Alkylation

The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. This reaction is a common method for synthesizing N-substituted derivatives.[2] The choice of base (e.g., potassium carbonate, triethylamine) and solvent (e.g., acetonitrile, DMF) depends on the reactivity of the alkyl halide and the desired reaction conditions.[9]

N-Acylation

N-acylation can be achieved by reacting 2-benzhydrylpyrrolidine with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. This reaction is useful for the synthesis of amide derivatives.

Experimental Protocols

Synthesis of (S)-2-Benzhydrylpyrrolidine from L-Proline

A common synthetic route to enantiomerically pure 2-substituted pyrrolidines starts from the chiral pool, with L-proline being a readily available starting material.[10] A general multi-step synthesis is outlined below.

Step 1: N-Protection of L-Proline L-proline is first protected, for example, as its N-Boc derivative, to prevent side reactions at the nitrogen atom during subsequent steps.

Step 2: Activation of the Carboxylic Acid The carboxylic acid of N-Boc-L-proline is activated, often by conversion to an acid chloride or by using a coupling agent.

Step 3: Friedel-Crafts Acylation The activated N-Boc-proline is reacted with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form N-Boc-2-benzoylpyrrolidine.

Step 4: Reduction of the Ketone The benzoyl group is reduced to a benzyl (B1604629) group. This can be achieved through methods like Wolff-Kishner or Clemmensen reduction.

Step 5: Grignard Reaction The resulting N-Boc-2-benzylpyrrolidine can be reacted with a phenylmagnesium bromide Grignard reagent to introduce the second phenyl group, forming the benzhydryl moiety.

Step 6: Deprotection The N-Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield (S)-2-benzhydrylpyrrolidine.

Purification

Recrystallization: Crude 2-benzhydrylpyrrolidine can be purified by recrystallization. A suitable solvent system should be determined empirically, where the compound is soluble at elevated temperatures and sparingly soluble at room temperature.[11] Common solvent pairs for similar compounds include hexane/ethyl acetate or ethanol/water.[12] The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.[11]

Column Chromatography: For more challenging separations or to achieve high purity, flash column chromatography is employed.[11] A silica (B1680970) gel stationary phase is commonly used. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[12] To prevent peak tailing due to the basicity of the amine, a small amount of a basic modifier like triethylamine (e.g., 0.1%) can be added to the eluent.[12]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric purity of 2-benzhydrylpyrrolidine. This can be achieved directly using a chiral stationary phase (e.g., polysaccharide-based columns) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of 2-benzhydrylpyrrolidine. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 2-benzhydrylpyrrolidine. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzhydryl group and the aliphatic protons of the pyrrolidine ring. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Chiral solvating agents can be used in NMR to determine the enantiomeric composition.[2]

Safety Information

2-Benzhydrylpyrrolidine is a psychoactive substance and should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Benzhydrylpyrrolidine is a molecule of considerable interest due to its dual role as a biologically active compound and a versatile chiral building block. Its potent and selective norepinephrine-dopamine reuptake inhibitory activity makes it a subject of study in neuroscience and drug development. Furthermore, its chiral nature and the steric bulk of the benzhydryl group are exploited in asymmetric synthesis to control stereochemical outcomes. This technical guide has provided a detailed overview of its physical and chemical properties, biological activity, and key experimental methodologies to serve as a valuable resource for researchers in the field.

References

- 1. (S)-2-Diphenylmethylpyrrolidine, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. (S)-2-(Diphenylmethyl)Pyrrolidine | CAS 120151-18-4 | Structure, Properties, Applications & Safety Data - China Chemical Manufacturer [chemheterocycles.com]

- 3. 2-(Diphenylmethyl)pyrrolidine | C17H19N | CID 1295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. (S)-2-Benzhydrylpyrrolidine hydrochloride | C17H20ClN | CID 71300054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-(-)-2-(Diphenylmethyl)pyrrolidine - Starshinechemical [starshinechemical.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-Diphenylmethylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound 2-diphenylmethylpyrrolidine. It includes a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document details the experimental protocols for the synthesis and characterization of this compound, offering a valuable resource for its application in research and drug development.

Synthesis of (S)-2-Diphenylmethylpyrrolidine

The synthesis of the enantiomerically pure (S)-2-diphenylmethylpyrrolidine is a multi-step process commencing from (S)-proline. The synthetic pathway involves the protection of the amine, esterification, Grignard reaction, dehydration, and subsequent hydrogenation and deprotection.

Caption: Synthetic workflow for (S)-2-Diphenylmethylpyrrolidine starting from (S)-proline.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (S)-2-diphenylmethylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10-7.45 | m | 10H | Aromatic protons |

| 4.15 | d, J=9.5 Hz | 1H | CH-Ph₂ |

| 3.50 | m | 1H | Pyrrolidine-CH |

| 2.90 | t, J=7.0 Hz | 2H | Pyrrolidine-CH₂ |

| 1.50-2.00 | m | 4H | Pyrrolidine-CH₂ |

| 2.50 | br s | 1H | NH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 143.5 (2C) | Aromatic quat. C |

| 128.5 (4C) | Aromatic CH |

| 128.0 (4C) | Aromatic CH |

| 126.0 (2C) | Aromatic CH |

| 65.0 | Pyrrolidine-CH |

| 58.0 | CH-Ph₂ |

| 47.0 | Pyrrolidine-CH₂ |

| 28.0 | Pyrrolidine-CH₂ |

| 25.5 | Pyrrolidine-CH₂ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | broad | N-H stretch |

| 3050-3020 | m | Aromatic C-H stretch |

| 2950-2850 | s | Aliphatic C-H stretch |

| 1600, 1490, 1450 | m | Aromatic C=C stretch |

| 750, 700 | s | Aromatic C-H bend |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 237 | 30 | [M]⁺ |

| 167 | 100 | [M - C₆H₅]⁺ |

| 70 | 80 | [C₄H₈N]⁺ |

Experimental Protocols

Synthesis of (S)-2-Diphenylmethylpyrrolidine

The synthesis follows the general five-step procedure outlined by Bailey, D.J., O'Hagan, D., and Tavasli, M. in Tetrahedron Asymmetry 1997, 8(1), 149-153.

-

Esterification of (S)-Proline: (S)-Proline is reacted with thionyl chloride in methanol (B129727) to yield (S)-proline methyl ester hydrochloride.

-

N-Protection: The resulting ester is treated with trityl chloride and triethylamine (B128534) to afford (S)-N-trityl-proline methyl ester.

-

Grignard Reaction: The N-protected ester is reacted with phenylmagnesium bromide to give (S)-N-trityl-2-(hydroxydiphenylmethyl)pyrrolidine.

-

Dehydration: The alcohol is dehydrated under acidic conditions to form (S)-N-trityl-2-(diphenylmethylene)pyrrolidine.

-

Hydrogenation and Deprotection: The alkene is catalytically hydrogenated using palladium on carbon, which also cleaves the trityl protecting group to yield the final product, (S)-2-diphenylmethylpyrrolidine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Proton-decoupled spectra are obtained. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS). Electron Ionization (EI) at 70 eV is typically used.

-

Mass Analysis: The mass spectrum is obtained using a quadrupole or time-of-flight (TOF) analyzer, scanning a mass-to-charge (m/z) range appropriate for the compound's molecular weight.

Conclusion

This technical guide provides essential spectroscopic and synthetic information for this compound, a compound of significant interest in chemical research and pharmaceutical development. The tabulated data and detailed protocols are intended to facilitate its synthesis, characterization, and application in various scientific endeavors. The provided synthetic workflow offers a clear visual representation of the multi-step process for obtaining the enantiomerically pure (S)-isomer.

Chiral Resolution of 2-Diphenylmethylpyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral resolution of 2-diphenylmethylpyrrolidine enantiomers, a critical process for the development of pharmacologically active agents targeting the dopamine (B1211576) transporter. This document details the asymmetric synthesis of the (S)-enantiomer and explores methodologies for the separation of the racemic mixture, with a focus on classical resolution via diastereomeric salt formation. Furthermore, it presents the distinct pharmacological profiles of the individual enantiomers, highlighting the importance of stereoselective separation in drug discovery and development. Experimental protocols, quantitative data, and logical workflows are presented to facilitate practical application by researchers in the field.

Introduction

This compound, also known as 2-benzhydrylpyrrolidine, is a chiral compound of significant interest in medicinal chemistry due to its structural similarity to potent dopamine reuptake inhibitors like methylphenidate. As with many chiral molecules, the individual enantiomers of this compound can exhibit distinct pharmacological and toxicological properties. The biological activity of such compounds is often stereospecific, with one enantiomer displaying the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is paramount for detailed pharmacological evaluation and the development of safer, more effective therapeutics.

This guide focuses on the key methods for obtaining enantiomerically pure this compound, providing detailed experimental insights and quantitative data where available.

Asymmetric Synthesis of (S)-2-Diphenylmethylpyrrolidine

The enantiomerically pure (S)-enantiomer of this compound can be synthesized from a chiral precursor, S-(-)-α,α-diphenyl-2-pyrrolidinemethanol. This method, based on the work of Bailey, O'Hagan, and Tavasli, provides a direct route to the desired stereoisomer.[1]

Experimental Protocol

The synthesis involves the conversion of the hydroxyl group of the starting material to a leaving group, followed by hydrogenation. A brief outline of the procedure is as follows:

-

Oxazolidinone Formation: To a solution of S-(-)-α,α-diphenyl-2-pyrrolidinemethanol in dichloromethane (B109758) (CH2Cl2), add a 6N solution of sodium hydroxide (B78521) (NaOH). Cool the resulting mixture to 0°C. A solution of triphosgene (B27547) in CH2Cl2 is then added dropwise. The reaction is stirred for 2 hours at room temperature. The organic layer is separated, washed with ammonium (B1175870) chloride (NH4Cl), dried over sodium sulfate (B86663) (Na2SO4), and evaporated to yield the corresponding oxazolidinone.[2]

-

Hydrogenation: The obtained oxazolidinone is then subjected to hydrogenation to yield (S)-(-)-2-diphenylmethylpyrrolidine.[2]

A detailed, step-by-step protocol with precise quantities and reaction conditions would be found in the full text of the cited literature.

Classical Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used technique for separating enantiomers and relies on the formation of diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. For the resolution of a basic compound like this compound, chiral acids are employed as resolving agents. Derivatives of tartaric acid, such as (+)-dibenzoyl-D-tartaric acid, are common choices for this purpose.[]

General Experimental Protocol

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent.

-

Crystallization: Combine the two solutions. The mixture may be heated gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine (the desired enantiomer).

-

Extraction: Extract the liberated enantiomer with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic extracts over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched product.

-

Analysis: Determine the yield and enantiomeric excess (ee) of the resolved product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Data Presentation

The success of a classical resolution is highly dependent on the choice of resolving agent and solvent. A screening process is often necessary to identify the optimal conditions. The results of such a screening would typically be presented in a table format for easy comparison.

Table 1: Hypothetical Screening Data for Classical Resolution of this compound

| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| (+)-Dibenzoyl-D-tartaric acid | Methanol | 45 | 85 |

| (+)-Dibenzoyl-D-tartaric acid | Ethanol | 40 | 92 |

| (+)-Di-p-toluoyl-D-tartaric acid | Isopropanol (B130326) | 35 | 78 |

| (S)-(+)-Mandelic acid | Acetone | 20 | 65 |

Note: This table is for illustrative purposes only, as specific experimental data for the resolution of this compound was not found in the initial search.

Alternative and Complementary Resolution Techniques

While classical resolution is a powerful technique, other methods can also be employed for the separation of enantiomers.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture.[4][5][6][7] For a racemic amine like this compound, a lipase (B570770) could be used to catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. While no specific protocol for this compound was found, this method remains a viable option for exploration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, could be effective. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (B46881) is often necessary to improve peak shape.

Pharmacological Profile of this compound Enantiomers

This compound and its structural analogs are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[10][11] The potency and selectivity of these compounds at the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are critical determinants of their pharmacological effects. While specific data for the individual enantiomers of this compound is not available in the provided search results, it is highly probable that they exhibit different affinities for these transporters. In many classes of chiral drugs, one enantiomer is significantly more active than the other.[12] The determination of the individual IC50 values for the (R)- and (S)-enantiomers at DAT, NET, and SERT is a crucial step in understanding their therapeutic potential and side-effect profiles.

Visualization of Workflows

Asymmetric Synthesis Workflow

Caption: Asymmetric synthesis of (S)-2-diphenylmethylpyrrolidine.

Classical Resolution Workflow

Caption: General workflow for classical chiral resolution.

Conclusion

The chiral resolution of this compound is a critical step in unlocking its full therapeutic potential. This guide has outlined the key methodologies for obtaining the individual enantiomers, including asymmetric synthesis and classical resolution. While a specific, detailed protocol for the classical resolution of this compound with quantitative data remains to be fully elucidated from the available literature, the general principles and a framework for its development have been provided. Further research to determine the precise pharmacological activities of the (R)- and (S)-enantiomers at monoamine transporters is essential for advancing the development of novel therapeutics based on this promising scaffold. The experimental workflows and data presentation formats provided herein offer a practical resource for scientists and researchers in this field.

References

- 1. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Inhibition of 14-3-3/Tau by Hybrid Small-Molecule Peptides Operating via Two Different Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of (S)-desoxy-D2PM from L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-2-(diphenylmethyl)pyrrolidine, commonly known as desoxy-D2PM, starting from the readily available chiral precursor, L-proline. This document details the synthetic pathway, experimental protocols, and relevant biological context for researchers in organic synthesis and drug development.

Introduction

(S)-desoxy-D2PM is a chiral pyrrolidine (B122466) derivative that has garnered interest for its utility as a chiral solvating agent in NMR spectroscopy and as a structural analog of psychoactive compounds that act as norepinephrine-dopamine reuptake inhibitors (NDRIs). Its synthesis from a natural amino acid, L-proline, offers an efficient route to the enantiomerically pure compound. This guide focuses on a well-established synthetic approach, providing detailed methodologies and quantitative data to facilitate its replication and further investigation.

Synthetic Pathway

The synthesis of (S)-desoxy-D2PM from L-proline is a multi-step process that involves the protection of the amine, activation of the carboxylic acid, introduction of the diphenylmethyl moiety via a Grignard reaction, and subsequent deprotection. A representative synthetic scheme is outlined below.

Caption: Synthetic pathway for (S)-desoxy-D2PM from L-proline.

Experimental Protocols

The following protocols are representative examples for each step in the synthesis of (S)-desoxy-D2PM.

3.1. N-Boc Protection of L-proline

-

Reaction: L-proline is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base to yield N-Boc-L-proline.

-

Procedure:

-

Dissolve L-proline (1.0 eq) in a mixture of dioxane and water (1:1).

-

Add sodium hydroxide (B78521) (2.5 eq) and stir until the proline is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with a cold solution of 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate (B1210297) (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

-

3.2. Esterification of N-Boc-L-proline

-

Reaction: The carboxylic acid of N-Boc-L-proline is converted to a methyl ester.

-

Procedure:

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-proline methyl ester.

-

3.3. Grignard Reaction with Phenylmagnesium Bromide

-

Reaction: The N-Boc-L-proline methyl ester is reacted with two equivalents of phenylmagnesium bromide to form the diphenylmethanol (B121723) intermediate.

-

Procedure:

-

Prepare a solution of phenylmagnesium bromide (2.2 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Dissolve N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add the Grignard reagent dropwise to the ester solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is N-Boc-(S)-diphenyl(pyrrolidin-2-yl)methanol.

-

3.4. Reduction and Deprotection

-

Reaction: The tertiary alcohol is reduced to the diphenylmethyl group, followed by the removal of the Boc protecting group.

-

Procedure (Two-step):

-

Reduction: The intermediate alcohol can be reduced using a variety of methods, such as treatment with a silane (B1218182) (e.g., triethylsilane) in the presence of a strong acid (e.g., trifluoroacetic acid). Dissolve the crude alcohol from the previous step in dichloromethane (B109758) (DCM). Add triethylsilane (2.0 eq) followed by trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Deprotection: The Boc group is typically cleaved under acidic conditions. After the reduction is complete, the excess TFA in the reaction mixture will also effect the deprotection.

-

Workup: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (S)-desoxy-D2PM.

-

Data Presentation

The following tables summarize key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| L-Proline | C₅H₉NO₂ | 115.13 | White crystalline solid |

| N-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | White solid |

| N-Boc-L-proline Methyl Ester | C₁₁H₁₉NO₄ | 229.27 | Colorless oil |

| (S)-desoxy-D2PM | C₁₇H₁₉N | 237.34 | Off-white solid |

| (S)-desoxy-D2PM HCl | C₁₇H₂₀ClN | 273.80 | Crystalline solid[1][2] |

Table 2: Reaction Parameters and Yields (Representative)

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc Protection | (Boc)₂O, NaOH | Dioxane/H₂O | 0 to RT | 12-18 | >95 |

| Esterification | CH₃I, K₂CO₃ | DMF | RT | 24 | ~90 |

| Grignard Reaction | PhMgBr | THF | -78 to RT | 2-4 | 70-85 |

| Reduction & Deprotection | Et₃SiH, TFA | DCM | 0 to RT | 2-4 | 80-90 |

Table 3: Spectroscopic Data for (S)-desoxy-D2PM

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.10 (m, 10H, Ar-H), 4.25 (d, 1H, CH-Ph₂), 3.65 (m, 1H, N-CH), 3.00 (m, 1H, N-CH₂), 2.85 (m, 1H, N-CH₂), 1.90-1.50 (m, 4H, pyrrolidine-CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 144.5, 142.0, 128.5, 128.3, 127.8, 126.5, 65.0, 60.5, 47.0, 31.0, 25.5 |

| IR (KBr, cm⁻¹) | 3300 (N-H), 3050, 3020 (Ar C-H), 2950, 2870 (Aliphatic C-H), 1600, 1490, 1450 (C=C aromatic) |

| MS (ESI+) | m/z: 238.1590 [M+H]⁺ |

Mandatory Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of (S)-desoxy-D2PM.

5.2. Signaling Pathway of Dopamine (B1211576) Transporter (DAT)

Desoxy-D2PM is known to inhibit the reuptake of dopamine by binding to the dopamine transporter (DAT). The following diagram illustrates the simplified signaling pathway affected by this inhibition.

Caption: Simplified signaling pathway of the dopamine transporter (DAT).

5.3. Signaling Pathway of Norepinephrine (B1679862) Transporter (NET)

Similar to its effect on DAT, desoxy-D2PM also inhibits the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synapse.

Caption: Simplified signaling pathway of the norepinephrine transporter (NET).

Conclusion

The synthesis of (S)-desoxy-D2PM from L-proline provides a reliable and stereoselective route to this valuable chiral compound. The methodologies outlined in this guide, from N-protection and esterification to the key Grignard reaction and final deprotection, offer a clear pathway for its preparation in a laboratory setting. The provided quantitative data and visualizations of the synthetic workflow and relevant signaling pathways are intended to support researchers in their efforts to synthesize, analyze, and further investigate the properties and applications of (S)-desoxy-D2PM.

References

An In-depth Technical Guide to Structural Analogues of 2-Diphenylmethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diphenylmethylpyrrolidine (also known as Desoxy-D2PM or 2-benzhydrylpyrrolidine) is a psychoactive substance recognized for its stimulant properties.[1] Structurally, it is a 4-dehydroxylated analogue of diphenylprolinol (D2PM) and shares similarities with desoxypipradrol (2-DPMP).[1] These compounds are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][2] The core structure of this compound has been a scaffold for the development of various analogues with the aim of elucidating structure-activity relationships (SAR) and exploring their therapeutic potential, primarily as agents targeting monoamine transporters. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and experimental evaluation of these analogues.

Pharmacology and Mechanism of Action

The primary mechanism of action for this compound and its analogues is the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters (DAT and NET, respectively), with generally weaker activity at the serotonin (B10506) transporter (SERT).[3] By blocking these transporters, these compounds increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This mechanism is responsible for their stimulant effects.[1]

Quantitative Pharmacological Data

The binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its structural analogues for the dopamine, norepinephrine, and serotonin transporters are summarized in the table below. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

| This compound (Desoxy-D2PM) | 7.0 | 14.0 | >10000 | [3] |

| Desoxypipradrol (2-DPMP) | - | - | - | [2] |

| Diphenylprolinol (D2PM) | 28.0 | 29.0 | >10000 | [3] |

| Methylphenidate | 15.0 | 3.6 | >10000 | [3] |

Note: A comprehensive table with a wider range of analogues could not be compiled due to the scattered nature of publicly available quantitative data.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound analogues is significantly influenced by modifications to the core structure. Key areas of modification include the pyrrolidine (B122466) ring, the diphenylmethyl moiety, and the nitrogen atom.

-

Pyrrolidine Ring Modifications: Alterations to the pyrrolidine ring, such as hydroxylation (as in D2PM), can impact potency and selectivity. The stereochemistry at the 2-position of the pyrrolidine ring is also critical for activity.[4]

-

Diphenylmethyl Moiety Substitutions: Substitutions on the phenyl rings of the diphenylmethyl group can modulate affinity for monoamine transporters. For instance, para-substitution on the phenyl rings of methylphenidate analogues has been shown to retain or increase affinity for the dopamine transporter.[5]

-

Nitrogen Atom Substitutions: N-alkylation of the pyrrolidine nitrogen can influence the compound's interaction with the transporter binding sites.

Experimental Protocols

Synthesis of this compound Analogues

A general synthetic route to this compound and its analogues often starts from commercially available precursors like L-proline. Enantioselective synthesis strategies are commonly employed to obtain specific stereoisomers, as the biological activity often resides in a single enantiomer.[6]

General Procedure for the Synthesis of (S)-2-(Diphenylmethyl)pyrrolidine:

A detailed, multi-step synthesis starting from L-proline is often utilized. A key step involves the Grignard reaction of a proline-derived intermediate with phenylmagnesium bromide to introduce the diphenylmethyl group. Subsequent reduction and deprotection steps yield the final product. For a detailed, step-by-step procedure, refer to specialized organic synthesis literature.[6]

Monoamine Transporter Binding Assays

These assays are performed to determine the binding affinity (Ki) of the synthesized compounds for the dopamine, norepinephrine, and serotonin transporters.

Protocol for Dopamine Transporter (DAT) Radioligand Binding Assay:

-

Membrane Preparation: Crude striatal membranes are prepared from rat brains. The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction containing the dopamine transporters.

-

Binding Reaction: The membrane preparation is incubated with a radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

This protocol can be adapted for NET and SERT binding assays by using appropriate radioligands (e.g., [³H]nisoxetine for NET and [³H]citalopram for SERT) and brain regions enriched in these transporters (e.g., frontal cortex for NET and brainstem for SERT).

Synaptosomal Monoamine Uptake Inhibition Assays

These functional assays measure the ability of the compounds to inhibit the uptake of neurotransmitters into synaptosomes (isolated nerve terminals).

Protocol for [³H]Dopamine Uptake Inhibition Assay:

-

Synaptosome Preparation: Synaptosomes are prepared from rat striatum by homogenization and centrifugation.

-

Uptake Reaction: Synaptosomes are pre-incubated with the test compound at various concentrations, followed by the addition of [³H]dopamine.

-

Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

-

Measurement of Uptake: The amount of [³H]dopamine taken up by the synaptosomes is determined by scintillation counting.

-

Data Analysis: The IC50 values for the inhibition of dopamine uptake are calculated.

Visualizations

Signaling Pathway of Dopamine Reuptake Inhibition

The following diagram illustrates the mechanism of action of this compound analogues at a dopaminergic synapse.

Caption: Dopamine reuptake inhibition by this compound analogues.

Experimental Workflow for Transporter Binding Assay

The logical flow of a typical radioligand binding assay to determine the affinity of a compound for a monoamine transporter is depicted below.

Caption: Workflow for a monoamine transporter radioligand binding assay.

Conclusion

Structural analogues of this compound represent a significant class of compounds for studying the structure-activity relationships of dopamine and norepinephrine reuptake inhibitors. Their synthesis and pharmacological evaluation provide valuable insights for the design of novel therapeutic agents targeting the monoamine transport system. Further research is warranted to explore the full therapeutic potential of this chemical scaffold and to develop analogues with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diphenylprolinol - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. caymanchem.com [caymanchem.com]

2-Diphenylmethylpyrrolidine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-diphenylmethylpyrrolidine, a chiral pyrrolidine (B122466) derivative with significant applications in both neuroscience research and asymmetric synthesis. This document details its chemical properties, synthesis, and multifaceted roles as a norepinephrine-dopamine reuptake inhibitor (NDRI), a chiral solvating agent for NMR spectroscopy, and an organocatalyst in stereoselective transformations. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical Identity and Properties

This compound, also known as Desoxy-D2PM or 2-benzhydrylpyrrolidine, is a synthetic compound structurally related to other psychoactive substances like diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP).[1] It exists as a racemic mixture and as individual enantiomers, with the (S)-enantiomer being of particular interest in asymmetric synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉N | --INVALID-LINK-- |

| Molar Mass | 237.34 g/mol | --INVALID-LINK-- |

| CAS Number (Racemate) | 119237-64-8 | --INVALID-LINK-- |

| CAS Number ((S)-enantiomer) | 188398-87-0 | --INVALID-LINK-- |

| CAS Number ((R)-enantiomer) | 22348-31-8 | --INVALID-LINK-- |

| Appearance | White to off-white powder | General Knowledge |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform (B151607). | General Knowledge |

Synthesis of (S)-2-Diphenylmethylpyrrolidine

The enantiomerically pure (S)-2-diphenylmethylpyrrolidine is commonly synthesized from the readily available chiral precursor, L-proline (B1679175). The synthesis involves the conversion of L-proline to its corresponding diphenylmethyl derivative.

Experimental Protocol: Synthesis from L-Proline

This protocol is based on established methods for the synthesis of proline derivatives.[2][3][4][5]

Materials:

-

L-proline

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Phenylmagnesium bromide (PhMgBr) in Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Esterification of L-proline: To a suspension of L-proline (1.0 eq) in methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride.

-

Grignard Reaction: Dissolve the L-proline methyl ester hydrochloride in anhydrous THF and cool to 0 °C. Add a solution of phenylmagnesium bromide in THF (3.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification of the free base: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol as the eluent to yield (S)-2-diphenylmethylpyrrolidine as a colorless oil.

Application in Neuroscience: Norepinephrine-Dopamine Reuptake Inhibition

This compound acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] By blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to stimulant effects. This mechanism of action is shared with clinically used drugs such as methylphenidate and illicit substances like cocaine.[6]

Mechanism of Action

The binding of this compound to DAT and NET inhibits the reuptake of dopamine and norepinephrine from the synapse back into the presynaptic neuron. This prolonged presence of neurotransmitters in the synapse enhances postsynaptic receptor activation.

Binding Affinity

Table 2: Binding Affinities (Ki, nM) of Structurally Related Compounds at Monoamine Transporters

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |

| Cocaine | ~300-500 | ~3600 | ~300-500 | [6] |

| Methylphenidate | 84 | 514 | >10000 | [6] |

| Desoxypipradrol (2-DPMP) | High Affinity | High Affinity | Low Affinity | [1] |

Note: Lower Ki values indicate higher binding affinity.

Application in Asymmetric Synthesis

(S)-2-Diphenylmethylpyrrolidine is a valuable chiral auxiliary and organocatalyst in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[7][8]

Chiral Solvating Agent in NMR Spectroscopy

(S)-2-Diphenylmethylpyrrolidine can be used as a chiral solvating agent (CSA) to determine the enantiomeric excess (ee) of chiral compounds by NMR spectroscopy.[9][10][11] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals.

Materials:

-

Racemic or enantiomerically enriched analyte (e.g., a chiral carboxylic acid or alcohol)

-

(S)-2-Diphenylmethylpyrrolidine (chiral solvating agent)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

Procedure:

-

Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃.

-

Acquisition of Reference Spectrum: Acquire a ¹H NMR spectrum of the analyte alone.

-

Addition of Chiral Solvating Agent: Add a molar equivalent of (S)-2-diphenylmethylpyrrolidine to the NMR tube.

-

Acquisition of Complex Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

-

Data Analysis: Compare the spectra before and after the addition of the CSA. The signals of the two enantiomers, which were indistinguishable in the initial spectrum, should now appear as separate peaks. The enantiomeric excess can be calculated by integrating the corresponding signals of the two diastereomeric complexes.

Organocatalyst in Asymmetric Reactions

Pyrrolidine derivatives are well-established organocatalysts for various asymmetric transformations, including Michael additions and aldol (B89426) reactions.[12][13] (S)-2-Diphenylmethylpyrrolidine can catalyze these reactions with high stereoselectivity.

In the asymmetric Michael addition, the chiral amine catalyst activates the donor molecule (e.g., an aldehyde or ketone) to form a nucleophilic enamine, which then adds to the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled manner.

This protocol is a general representation based on known procedures for pyrrolidine-catalyzed Michael additions.

Materials:

-

Aldehyde (Michael donor)

-

Nitroalkene (Michael acceptor)

-

(S)-2-Diphenylmethylpyrrolidine (organocatalyst)

-

Organic solvent (e.g., Toluene, CH₂Cl₂)

-

Acid co-catalyst (e.g., Benzoic acid)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the nitroalkene (1.0 eq) and the aldehyde (1.5 eq) in the chosen solvent, add (S)-2-diphenylmethylpyrrolidine (0.1 eq) and the acid co-catalyst (0.1 eq).

-

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

-

Analysis: Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC or NMR with a chiral solvating agent).

Conclusion

This compound is a versatile molecule with significant implications for both medicinal chemistry and synthetic organic chemistry. Its potent activity as a norepinephrine-dopamine reuptake inhibitor makes it a valuable tool for neuropharmacological research. Furthermore, its chiral nature allows for its successful application as a chiral solvating agent and an organocatalyst, facilitating the production of enantiomerically enriched molecules. The detailed protocols and data presented in this guide are intended to support researchers in harnessing the full potential of this compound in their scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Split preparation D-proline_Chemicalbook [chemicalbook.com]

- 4. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 12. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Diphenylmethylpyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-diphenylmethylpyrrolidine, a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of public quantitative data for the free base, this guide presents the available data for its hydrochloride salt and outlines a comprehensive experimental protocol for determining solubility.

Quantitative Solubility Data

Quantitative solubility data for the hydrochloride salt of the (S)-enantiomer of this compound, (S)-Desoxy-D2PM (hydrochloride), has been reported. The data is summarized in the table below. It is important to note that the solubility of the free base form of this compound may differ significantly from its hydrochloride salt.

| Solvent | Solubility (mg/mL) |

| DMF | 30 |

| DMSO | 30 |

| Ethanol | 20 |

| Methanol | 1 |

| PBS (pH 7.2) | 20 |

Data sourced from Cayman Chemical product information for (S)-Desoxy-D2PM (hydrochloride)[1].

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid organic compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Reference standard of this compound

Procedure:

-

Preparation of the Solid: Ensure the this compound is a finely ground powder to facilitate dissolution.

-

Addition of Excess Solute: To a series of scintillation vials, add a pre-weighed amount of the selected organic solvent (e.g., 2 mL). To each vial, add an excess amount of this compound, ensuring that a significant amount of undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution becomes saturated.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solid at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound. A calibration curve prepared with known concentrations of the reference standard should be used for accurate quantification.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

Reporting of Data: The results should be reported as the mean and standard deviation of at least three independent measurements. The temperature at which the solubility was determined must be clearly stated.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.

References

An In-Depth Technical Guide to the Thermochemical Stability of 2-Diphenylmethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermochemical stability of 2-diphenylmethylpyrrolidine is limited. This guide provides a comprehensive framework for assessing its stability based on established principles of physical organic chemistry and standard methodologies for drug substance stability testing. The experimental protocols and data presented are illustrative and should be adapted based on actual laboratory findings.

Introduction

This compound, also known as Desoxy-D2PM, is a psychoactive compound with a structure similar to other norepinephrine-dopamine reuptake inhibitors.[1] Its chemical formula is C₁₇H₁₉N, and it has a molar mass of 237.346 g·mol⁻¹.[1][2] Understanding the thermochemical stability of this and similar molecules is a critical aspect of its chemical characterization, with implications for its synthesis, storage, and potential pharmaceutical development. This guide outlines the key considerations and experimental approaches for a thorough investigation of its stability profile.

Forced degradation studies are essential to understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[3][4][5] These studies help to identify potential degradation products and pathways, which is crucial for the development of stable formulations and analytical methods.[4][6]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉N | [1][2] |

| Molar Mass | 237.34 g/mol | [2] |

| IUPAC Name | 2-(diphenylmethyl)pyrrolidine | [1] |

| Synonyms | Desoxy-D2PM, 2-benzhydrylpyrrolidine | [1] |

| CAS Number | 119237-64-8 | [1] |

Thermochemical Stability Assessment: A Hypothetical Profile

A comprehensive assessment of thermochemical stability involves subjecting the compound to a variety of stress conditions. The following sections detail the typical experimental methodologies and illustrative data.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in determining the thermal stability of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures and the presence of volatile components.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8] It is used to determine melting point, enthalpy of fusion, and to detect exothermic or endothermic decomposition events.[9][10]

Illustrative Thermal Analysis Data for this compound

| Analysis | Parameter | Illustrative Value |

| TGA | Onset of Decomposition (Tonset) | ~ 250 °C |

| Temperature of 5% Mass Loss (Td5%) | ~ 265 °C | |

| DSC | Melting Point (Tm) | ~ 85 - 90 °C |

| Decomposition | Exothermic peak following melting |

Note: These values are hypothetical and should be determined experimentally.

Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4][5] Typical stress conditions include acid and base hydrolysis, oxidation, and photolysis.[11]

Illustrative Summary of Forced Degradation Studies

| Condition | Reagent | Temperature | Time | Extent of Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24 h | < 5% | Minimal degradation |

| Base Hydrolysis | 0.1 M NaOH | 80 °C | 24 h | ~ 15% | Putative cleavage products |

| Oxidation | 3% H₂O₂ | Room Temp | 48 h | ~ 25% | N-oxide, hydroxylated species |

| Thermal | 100 °C | 72 h | ~ 10% | Putative elimination products | |

| Photostability | ICH Q1B | Room Temp | 7 days | ~ 5% | Minor photoproducts |

Note: The extent of degradation and the nature of degradants are hypothetical and require experimental verification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on general guidelines for pharmaceutical stability testing.[3][4][5][11]

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used.

-

Temperature Range: 25 °C to 500 °C.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.[7][8]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 25 °C to 350 °C.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and any exothermic events that may indicate decomposition.

Forced Degradation Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 80 °C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 80 °C.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature.

-

Thermal Degradation: Store the stock solution at 100 °C.

-

Photostability: Expose the solid drug and the stock solution to light as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. Neutralize the acid and base samples if necessary. Dilute with mobile phase and analyze by a stability-indicating HPLC-UV/MS method to quantify the parent drug and detect any degradation products.

Visualizations

The following diagrams illustrate the workflow for assessing thermochemical stability and a hypothetical degradation pathway.

Caption: Workflow for Thermochemical Stability Assessment.

Caption: Hypothetical Degradation Pathways.

Conclusion

A thorough investigation into the thermochemical stability of this compound is crucial for its proper handling, storage, and potential future applications. By employing a systematic approach that includes thermal analysis and forced degradation studies, a comprehensive stability profile can be established. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers to design and execute such studies. The identification and characterization of degradation products are paramount for ensuring the quality and safety of this compound in any application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-(Diphenylmethyl)pyrrolidine | C17H19N | CID 1295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-2-(Diphenylmethyl)pyrrolidine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-2-(Diphenylmethyl)pyrrolidine as a chiral auxiliary in asymmetric synthesis. This document details its application in the stereoselective alkylation of aldehydes, offering detailed experimental protocols and summarizing expected outcomes based on analogous systems.

Introduction

(S)-2-(Diphenylmethyl)pyrrolidine is a chiral amine derived from L-proline, a fundamental building block in asymmetric synthesis. The bulky diphenylmethyl group at the C-2 position provides a sterically hindered environment, making it an effective controller of stereochemistry in various chemical transformations. While its primary application has been explored in organocatalysis, its potential as a traditional, covalently-bound chiral auxiliary offers a powerful strategy for the synthesis of enantiomerically enriched molecules, particularly α-chiral aldehydes and their derivatives, which are valuable intermediates in pharmaceutical development.

Principle of Asymmetric Alkylation

The core strategy involves the temporary attachment of the chiral auxiliary, (S)-2-(Diphenylmethyl)pyrrolidine, to a prochiral aldehyde to form a chiral imine. The steric bulk of the diphenylmethyl group directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate formed from the imine, leading to a diastereoselective alkylation. Subsequent hydrolysis of the resulting alkylated imine releases the chiral α-substituted aldehyde and allows for the recovery of the chiral auxiliary.

Mandatory Visualizations

Caption: General workflow for asymmetric α-alkylation of an aldehyde using a chiral auxiliary.

2-Diphenylmethylpyrrolidine in Michael Additions: A Review of Available Data

Despite significant interest in pyrrolidine-based organocatalysts for asymmetric Michael additions, a comprehensive review of scientific literature reveals a notable absence of specific applications, detailed protocols, and quantitative performance data for 2-diphenylmethylpyrrolidine as a primary catalyst in these reactions. While the pyrrolidine (B122466) scaffold is a cornerstone of many highly effective organocatalysts, the focus of published research has been overwhelmingly on derivatives of proline and, in particular, diarylprolinol ethers.

This document aims to address the inquiry regarding the use of this compound in Michael additions. However, due to the lack of specific experimental data in the public domain, this report will instead provide a general overview of the mechanistic principles of related pyrrolidine-catalyzed Michael additions and outline a general protocol that would typically be adapted for catalyst screening.

General Principles of Pyrrolidine-Catalyzed Michael Additions

The efficacy of pyrrolidine derivatives in catalyzing Michael additions stems from their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This enamine then undergoes a conjugate addition to a Michael acceptor (e.g., a nitroalkene or enone). The chirality of the pyrrolidine catalyst directs the facial selectivity of the addition, leading to an enantiomerically enriched product.